molecular formula C11H12F2O3 B1441376 3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid CAS No. 1092461-00-1

3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid

Cat. No. B1441376
CAS RN: 1092461-00-1
M. Wt: 230.21 g/mol
InChI Key: HYZUKNOCIQODQM-UHFFFAOYSA-N
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Description

“3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1092461-00-1 . It has a molecular weight of 230.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h5-6H,2-4H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Polymorphism Study in Pharmaceuticals

A study by Vogt et al. (2013) explored the polymorphic forms of a pharmaceutical compound structurally similar to 3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid. This research used spectroscopic and diffractometric techniques to differentiate subtle structural differences between polymorphs, crucial for pharmaceutical analysis and quality control (Vogt et al., 2013).

Anion Polymerization Initiator

Chengjie Feng (2005) synthesized 3-(2′-Ethoxyethoxy)propyl lithium from a compound similar to this compound. This compound was used as an initiator for anion polymerization, a process important in creating polymers with specific properties (Feng, 2005).

Synthesis of Heterocyclic Compounds

Shi et al. (1991) conducted research on the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a compound related to this compound. Their work demonstrates the potential of using such structures for synthesizing various heterocyclic compounds, which are significant in medicinal chemistry and drug design (Shi, Xu, & Xu, 1991).

Photochemical Synthesis

A study by Álvaro et al. (1987) on photochemical synthesis involving compounds similar to this compound revealed insights into creating chromones, vital in synthesizing various organic compounds (Álvaro et al., 1987).

Enzymatic Hydrolysis for Drug Synthesis

Deussen et al. (2003) developed a biocatalytic process for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, structurally related to this compound. This process is crucial for synthesizing PPARα and -γ agonists, showcasing the application in drug development (Deussen et al., 2003).

Safety and Hazards

The safety information for “3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid” is not fully specified in the sources I found . It’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following good laboratory practices.

properties

IUPAC Name

3-(4-ethoxy-3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZUKNOCIQODQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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